An In-Depth Technical Guide to 2-(1H-Pyrazol-3-yl)acetic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-Depth Technical Guide to 2-(1H-Pyrazol-3-yl)acetic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Pyrazol-3-yl)acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental considerations for 2-(1H-Pyrazol-3-yl)acetic acid, serving as a vital resource for researchers engaged in its synthesis, characterization, and application in novel therapeutic development.
Chemical Properties and Structure
2-(1H-Pyrazol-3-yl)acetic acid is a solid compound at room temperature and should be stored in a dry, sealed environment, preferably at low temperatures (-20°C) to ensure long-term stability.[1] It serves as a key precursor in the synthesis of more complex molecules due to the reactive carboxylic acid functional group, which allows for various modifications such as amidation and esterification.[1]
Quantitative Data Summary
A summary of the key chemical and physical properties of 2-(1H-Pyrazol-3-yl)acetic acid is presented in Table 1. It is important to note that while some experimental values are available, others are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| IUPAC Name | 2-(1H-Pyrazol-3-yl)acetic acid | N/A |
| CAS Number | 102732-63-8 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 167-169 °C (for isomer 2-(1H-Pyrazol-1-yl)acetic acid) | [2] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Structural Information
The structure of 2-(1H-Pyrazol-3-yl)acetic acid features a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted at the 3-position with an acetic acid group.
| Identifier | Representation |
| SMILES | O=C(O)Cc1cc[nH]n1 |
| InChI | InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |
| InChI Key | NTVKSUPEUFXUGS-UHFFFAOYSA-N |
Experimental Protocols
The synthesis and characterization of 2-(1H-Pyrazol-3-yl)acetic acid and its derivatives are crucial for their application in research and development. This section outlines common experimental methodologies.
Synthesis of Pyrazole Acetic Acids
Protocol for the Synthesis of 2-(1H-Pyrazol-1-yl)acetic Acid (Isomer):
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Formation of the Pyrazole Ring:
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In a nitrogen atmosphere, 50 g of pyrazole is dissolved in 250 ml of absolute tetrahydrofuran (THF) and added dropwise over 30 minutes to a stirred and cooled (20-30°C) suspension of 38.7 g of sodium hydride in 100 ml of absolute THF.[2]
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The reaction mixture is stirred for an additional 3 hours at 40°C.[2]
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After cooling to 5°C, 160.7 g of ethyl bromoacetate in 100 ml of absolute THF is added dropwise over 1 hour, maintaining the temperature between 0-10°C.[2]
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The mixture is stirred overnight at room temperature.[2]
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150 ml of ethanol is then added dropwise, and stirring is continued for 1 hour before the suspension is concentrated by evaporation.[2]
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Saponification:
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To the residue, a solution of 74 g of sodium hydroxide tablets in 600 ml of 60% aqueous methanol is added, and the mixture is refluxed for 40 minutes.[2]
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After cooling, the solution is washed twice with 200 ml of ether.[2]
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The aqueous phase is acidified to approximately pH 2 with concentrated hydrochloric acid at 5°C with cooling.[2]
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-
Purification:
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of 2-(1H-Pyrazol-3-yl)acetic acid.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole ring and the methylene protons of the acetic acid group. The chemical shifts will be influenced by the electronic environment and the solvent used.
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13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carboxylic acid carbon, the methylene carbon, and the carbons of the pyrazole ring.
2.2.2. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
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A broad O-H stretch from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).
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A strong C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹).
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N-H stretching vibrations from the pyrazole ring (around 3100-3500 cm⁻¹).
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C-H stretching and bending vibrations.
2.2.3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at an m/z corresponding to the molecular weight of 2-(1H-Pyrazol-3-yl)acetic acid (126.11 g/mol ). Fragmentation patterns of pyrazoles often involve the loss of small molecules like HCN and N₂.
Logical Relationships and Workflows
The synthesis and characterization of 2-(1H-Pyrazol-3-yl)acetic acid follow a logical workflow, from starting materials to the final, purified product.
Caption: General experimental workflow for the synthesis and characterization of 2-(1H-Pyrazol-3-yl)acetic acid.
Biological Activity and Applications
Derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have shown promise in various therapeutic areas, highlighting the importance of this scaffold in drug discovery.
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Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains.[1]
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Anti-inflammatory Properties: In vitro studies have indicated that some compounds based on this structure can significantly inhibit inflammatory markers.[1]
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Anticancer Potential: The pyrazole core is a feature in some FDA-approved drugs, and research into the anticancer properties of its derivatives is ongoing.[1]
The biological activity of these compounds is believed to stem from the ability of the pyrazole ring to interact with the active sites of enzymes or receptors, thereby modulating their function.[1]
Conclusion
2-(1H-Pyrazol-3-yl)acetic acid is a valuable and versatile building block in the field of medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, structure, and common experimental procedures. While a complete experimental dataset for the parent compound is not fully available in the public domain, the information presented here, including protocols for related isomers and general characterization techniques, offers a solid starting point for researchers. Further investigation to determine the precise experimental parameters and a full spectroscopic characterization of 2-(1H-Pyrazol-3-yl)acetic acid is warranted to facilitate its broader application in the development of novel therapeutics.

